Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate
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Overview
Description
Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate is a chemical compound with the molecular formula C10H10ClN3O2. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrrole derivative with a triazine precursor in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit AAK1 sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(10(15)16-2)7-3-4-8-9(11)12-5-13-14(7)8/h3-6H,1-2H3 |
InChI Key |
IWWXPJWISUWQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C2N1N=CN=C2Cl)C(=O)OC |
Origin of Product |
United States |
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